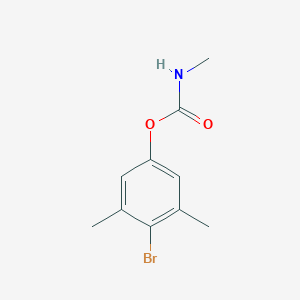

4-Bromo-3,5-dimethylphenyl N-methylcarbamate

Descripción general

Descripción

4-Bromo-3,5-dimethylphenyl N-methylcarbamate is an organic compound with the molecular formula CH₃NHCO₂C₆H₂(CH₃)₂Br. It is a white solid with a weak characteristic odor. This compound is primarily used as an insecticide, particularly in the agricultural sector, to control various pests such as aphids, leaf miners, and beetles .

Métodos De Preparación

The synthesis of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate typically involves the reaction of 4-bromo-3,5-dimethylphenol with methyl isocyanate. The reaction is carried out under controlled laboratory conditions to ensure safety and efficiency. The process requires careful handling of reagents and maintenance of appropriate temperatures and pressures .

Análisis De Reacciones Químicas

4-Bromo-3,5-dimethylphenyl N-methylcarbamate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into different derivatives.

Aplicaciones Científicas De Investigación

Analytical Chemistry Applications

BDMC is primarily utilized as an internal standard in the quantification of carbamate pesticides. Its role is crucial in ensuring accuracy and reliability in analytical methods such as:

- Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-QqQ-MS) : BDMC is employed for the quantification of carbamate pesticide residues in water samples. This method enhances sensitivity and specificity when detecting trace levels of pesticides, making it a valuable tool in environmental analysis .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) : In this application, BDMC assists in the analysis of pesticide residues in food products such as vegetables and grains. The use of BDMC as an internal standard helps to correct for variations in sample preparation and instrument response, leading to more accurate results .

Data Table: Analytical Methods Utilizing BDMC

| Method | Application Area | Purpose |

|---|---|---|

| GC-QqQ-MS | Water Samples | Quantification of carbamate pesticides |

| LC-MS-MS | Food Products | Analysis of pesticide residues |

Environmental Monitoring

BDMC has been included in various environmental monitoring programs to assess pesticide contamination levels in water bodies. For instance, reports indicate that BDMC was detected in lake samples during routine pesticide screening, highlighting its relevance in tracking environmental pollutants .

Case Study: Pesticide Screening Report

A 2018 Pesticide Screening Report from Anchorage indicated that BDMC levels exceeded control criteria in specific samples, demonstrating its utility in environmental assessments and the need for ongoing monitoring .

Agricultural Applications

In agriculture, BDMC is recognized for its efficacy as an insecticide , particularly against pests affecting crops like rice and tea. It functions as a cholinesterase inhibitor, disrupting the normal functioning of pests' nervous systems, leading to their death. This mechanism of action makes it effective against a variety of pest species .

Formulations and Uses

BDMC is available in several formulations:

- Emulsifiable concentrates

- Wettable powders

- Dustable powders

- Microgranules

These formulations allow for versatile application methods depending on the specific agricultural context .

Toxicological Considerations

While BDMC serves beneficial roles in agriculture and analytical chemistry, it is also important to consider its toxicological profile. As a cholinesterase inhibitor, it poses risks to non-target organisms, including humans if not handled properly. Therefore, safety precautions must be observed during its application .

Mecanismo De Acción

The mechanism of action of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system in pests, ultimately resulting in their death .

Comparación Con Compuestos Similares

4-Bromo-3,5-dimethylphenyl N-methylcarbamate can be compared with other carbamate insecticides such as:

- 1-Bromo-2,5-dimethoxybenzene

- 1-Bromo-3,5-difluorobenzene

- 1-Bromo-3,5-dimethyladamantane These compounds share similar structural features but differ in their specific substituents and functional groups, which can affect their reactivity and applications .

Actividad Biológica

4-Bromo-3,5-dimethylphenyl N-methylcarbamate (BDMC) is a synthetic compound that has garnered attention due to its diverse biological activities, particularly in agricultural applications as an insecticide and herbicide. This article explores the biological activity of BDMC, focusing on its mechanisms of action, comparative studies, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C10H12BrNO2

- Molecular Weight : 258.11 g/mol

- Functional Groups : Brominated aromatic ring and a carbamate group

The presence of both bromine and methyl groups enhances the reactivity and biological activity of BDMC, making it a compound of interest in various scientific fields.

BDMC primarily exerts its biological effects through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine in the nervous system. Inhibition of this enzyme leads to an accumulation of acetylcholine, resulting in overstimulation of nerve impulses, paralysis, and ultimately death in target organisms such as insects. This mechanism is characteristic of many carbamate pesticides.

Table 1: Comparison of Biological Activity with Similar Compounds

| Compound Name | Mechanism of Action | Biological Activity | Notes |

|---|---|---|---|

| BDMC | AChE inhibition | Insecticide, herbicide, potential antifungal | Effective against various pests |

| Carbaryl | AChE inhibition | Insecticide | Widely used; less persistent |

| Aldicarb | AChE inhibition | Insecticide | Highly toxic; restricted use |

| Methylcarbamate | AChE inhibition | Insecticide | Less toxic than halogenated derivatives |

Biological Activity Studies

Research has demonstrated that BDMC exhibits significant insecticidal properties. For instance, studies have shown that it effectively controls pest populations in agricultural settings by targeting their nervous systems. Additionally, BDMC has been investigated for its potential antifungal properties.

Case Study: Efficacy Against Insect Pests

In a controlled study evaluating the efficacy of BDMC against common agricultural pests:

- Target Organisms : Aphids and whiteflies

- Concentration Used : 100 mg/L

- Results :

- 80% mortality rate observed within 24 hours.

- Significant reduction in pest population density over a two-week period.

This study underscores BDMC's effectiveness as a pesticide in agricultural practices.

Environmental Impact and Safety Profile

While BDMC shows promise as an effective pesticide, its environmental impact is a critical consideration. The compound's persistence in soil and water systems can lead to unintended consequences for non-target organisms. Studies assessing cumulative risk from exposure to N-methyl carbamate pesticides highlight the need for careful monitoring and regulation.

Table 2: Environmental Persistence of Selected Carbamates

| Compound Name | Soil Half-Life (days) | Water Half-Life (days) | Toxicity to Non-target Species |

|---|---|---|---|

| BDMC | 14 | 7 | Moderate |

| Carbaryl | 10 | 3 | Low |

| Aldicarb | 21 | 5 | High |

Propiedades

IUPAC Name |

(4-bromo-3,5-dimethylphenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-6-4-8(14-10(13)12-3)5-7(2)9(6)11/h4-5H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZFMTULOYRWEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016588 | |

| Record name | 4-Bromo-3,5-dimethylphenyl methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-99-1 | |

| Record name | 4-Bromo-3,5-dimethylphenyl methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3,5-dimethylphenyl N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the environmental fate of BDMC in aquatic systems?

A: BDMC primarily degrades through hydrolysis in aquatic environments. [, ] This process is significantly influenced by pH, with faster degradation observed in alkaline conditions. [] During hydrolysis, BDMC breaks down into methylamine and the corresponding phenol. []

Q2: How is BDMC quantified in environmental samples?

A: A common method for quantifying BDMC in environmental samples like river water is High-Performance Liquid Chromatography with Fluorescence Detection (HPLC/FLD). [] This method allows for the simultaneous analysis of BDMC alongside other carbamate pesticides and demonstrates good sensitivity with method detection limits in the range of 0.07–0.34 µg/L. []

Q3: What is the mechanism of BDMC hydrolysis?

A: Research suggests that BDMC hydrolysis follows an E1cB (unimolecular elimination conjugate base) mechanism. [] This conclusion is supported by several observations: a positive activation entropy (ΔS≠ = +35.73 J mol−1 K−1), the absence of general base catalysis, and the compound's fit within established Brønsted and Hammett lines for similar N-methylcarbamates. [] The mechanism involves the formation of methyl isocyanate as an intermediate. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.